mosedipimod - 221139-79-3

mosedipimod

Catalog Number: EVT-275168
CAS Number: 221139-79-3
Molecular Formula: C39H70O6
Molecular Weight: 635.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mosedipimod has been used in trials studying the supportive care and treatment of Chemotherapy-induced Neutropenia.
Mosedipimod is a synthetic version of a monoacetyldiacylglyceride naturally occurring in various seed oils, bovine udder and milk fat, antlers of sika deer, with potential antineoplastic activity. Although the exact mechanism of action through which EC-18 exerts its pharmacological effect has yet to be fully identified, upon administration, mosedipimod stimulates calcium influx into T-lymphocytes and increases the production of various cytokines, including interleukin (IL) -2, IL-4, IL-12, interferon-gamma (IFN-g), and granulocyte-macrophage colony-stimulating factor (GM-CSF). This stimulates the proliferation of hematopoietic stem cells, bone marrow stromal cells and immune cells, including T- and B-lymphocytes, dendritic cells (DCs) and macrophages. Therefore, EC18 may stimulate the immune system to target cancer cells. In addition, EC-18 enhances the cytolytic activity of natural killer (NK) cells and suppresses the expression of the transmembrane protein tumor cell toll-like receptor 4 (TLR-4) on cancer cells. As activation of TLR-4 enhances immunosuppression and stimulates cancer cell growth, blocking TLR-4 expression suppresses tumor cell proliferation.
Source and Classification

Mosedipimod is a synthetic compound originally derived from Sika deer antler, classified as a small molecule drug. It has been designated with the DrugBank Accession Number DB12592 and is also known by its synonyms, including 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol and EC-18. The compound is currently under investigation for various therapeutic applications, primarily in the treatment of immune and inflammatory diseases, including chemotherapy-induced neutropenia and COVID-19-related complications .

Synthesis Analysis

The synthesis of mosedipimod involves the preparation of a glycerol derivative, specifically 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol. While detailed synthetic protocols are scarce in public literature, it can be inferred that the synthesis likely includes the following steps:

  1. Formation of Glycerol Backbone: The initial step typically involves the acylation of glycerol with palmitic acid and linoleic acid to form a diacylglycerol.
  2. Acetylation: The final step involves acetylating the hydroxyl group on the glycerol backbone to yield mosedipimod.
  3. Purification: The product would require purification techniques such as chromatography to isolate the desired compound from by-products.

The parameters such as temperature, reaction time, and solvent systems used in these reactions are crucial for optimizing yield and purity but are not extensively documented in available sources .

Molecular Structure Analysis

Mosedipimod has a molecular formula of C39H70O6 and a molecular weight of approximately 634.983 g/mol. Its structure features multiple functional groups, including ester linkages resulting from the acylation process. The compound is characterized by:

  • Defined Stereochemistry: Mosedipimod exhibits racemic mixtures with defined stereocenters.
  • Structural Features: The presence of long-chain fatty acids contributes to its lipophilicity, affecting bioavailability and interaction with biological membranes.

The InChI Key for mosedipimod is GAKUNXBDVGLOFS-DUZKARGPSA-N, which aids in identifying its unique structure in chemical databases .

Chemical Reactions Analysis

Mosedipimod participates in various chemical reactions relevant to its biological activity:

  1. Hydrolysis: In biological systems, mosedipimod may undergo hydrolysis, breaking down into its constituent fatty acids and glycerol.
  2. Esterification: It can react with other alcohols or acids under acidic conditions to form new esters.
  3. Interactions with Biological Targets: Mosedipimod interacts with various receptors and enzymes, influencing immune response pathways.

These reactions are critical for understanding its pharmacodynamics and metabolism within biological systems .

Mechanism of Action

Mosedipimod exhibits a multimodal mechanism of action, primarily involving:

  • Calcium Influx Stimulation: It stimulates calcium influx into T lymphocytes, enhancing their activation and proliferation.
  • Cytokine Production: The compound increases the production of various cytokines, which play significant roles in immune responses.
  • Natural Killer Cell Activity Enhancement: Mosedipimod enhances the cytolytic activity of natural killer cells while suppressing tumor cell proliferation through modulation of toll-like receptor 4 expression on cancer cells.

This mechanism positions mosedipimod as a potential therapeutic agent for conditions requiring immune modulation .

Physical and Chemical Properties Analysis

Mosedipimod possesses several notable physical and chemical properties:

  • Solubility: Water solubility is extremely low at approximately 8.03×1068.03\times 10^{-6} mg/mL.
  • LogP Value: The logP value indicates high lipophilicity (around 10.06), suggesting significant membrane permeability.
  • Polar Surface Area: The polar surface area is about 78.9 278.9\,\text{ }^2, which affects its absorption characteristics.

These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles .

Applications

Mosedipimod is being explored for several scientific applications:

  • Cancer Treatment: Investigated for its potential to enhance immune responses against tumors.
  • Chemotherapy-Induced Neutropenia: Currently undergoing clinical trials to evaluate efficacy in reducing neutropenia caused by chemotherapy.
  • COVID-19 Treatment: Evaluated for its ability to mitigate symptoms associated with COVID-19.
  • Other Immune Disorders: Potential applications include treatment for psoriasis, rheumatoid arthritis, asthma, atopic dermatitis, and sepsis.

The compound's broad spectrum of activity highlights its potential as a versatile therapeutic agent in immunology and oncology .

Introduction to Mosedipimod: Origin and Academic Significance

Historical Context of Monoacetyldiglyceride-Based Therapeutics

The therapeutic exploration of diglyceride derivatives possesses a relatively nascent history within mainstream pharmacology. Initially, diglycerides were primarily studied as lipid intermediates in cellular metabolic pathways, notably within phospholipid biosynthesis and signal transduction cascades. Their potential as pharmacologically active entities gained traction with the recognition that certain endogenous diglycerides and structurally related lipids act as signaling molecules influencing immune cell function. Early research focused on diacylglycerols (DAGs) as activators of protein kinase C (PKC), a key regulator in inflammation and cell proliferation. However, the therapeutic targeting of PKC proved challenging due to its ubiquitous role. This shifted attention towards modified diglycerides like monoacetyldiglycerides, which offered potentially more selective immunomodulatory profiles. The acetylation of the glycerol hydroxyl group was hypothesized to alter receptor binding affinity, metabolic stability, and membrane interactions compared to their non-acetylated counterparts. While synthetic efforts produced various analogs, the discovery of potent biological activity within natural product extracts – specifically Sika deer antler – provided a crucial lead compound for optimization, bridging traditional medicine observations with molecular pharmacology [4] [5].

Discovery and Isolation from Cervus nippon (Sika Deer) Antler Constituents

Mosedipimod's origin traces directly to the antler tissue of the Sika deer (Cervus nippon), a species indigenous to East Asia and revered in traditional Chinese medicine (TCM) for centuries. Sika deer antlers, specifically harvested during their velvet stage (pre-calcification), constitute one of the most valued animal-derived materials in TCM, historically employed for ailments ranging from fatigue and arthritis to wound healing and immune deficiency [5] [8]. Bioactive lipid-soluble fractions isolated from these antlers were identified as the source of the immunomodulatory activity.

Table 1: Key Bioactive Components and Their Distribution in Sika Deer Antler Sections

Antler Section (Upper to Basal)Key Bioactive ComponentsRelative ConcentrationPrimary Bioactivity Correlations
Wax Slice (Tip)Proteins, Uracil, Phospholipids, Inosine, Specific Amino Acids (Glu, Gly, His, Pro), Minerals (Ca, Zn)HighestStrongest immunomodulation (↑ IgA, IgM, IgG), Anti-fatigue (↑ swimming endurance, ↑ glycogen), Muscle preservation
Powder SlicePolysaccharides, HypoxanthineHighModerate immunomodulation, Moderate anti-fatigue
Gauze SlicePolysaccharides, HypoxanthineModerateLower immunomodulation
Bone Slice (Base)Iron (Fe), Magnesium (Mg)Highest for Fe/MgLowest bioactivity correlation for immunity/fatigue

Critically, compositional analysis revealed a gradient of bioactive constituents along the longitudinal axis of the antler. The wax slice (uppermost section) consistently demonstrated the highest concentration of putative immunomodulatory components, including specific phospholipids, nucleosides (inosine, uracil), free amino acids (notably Glutamate, Glycine, Histidine, Proline), and proteins, compared to the lower powder, gauze, and bone slices [5]. This regional enrichment correlated significantly with superior in vivo efficacy in murine models assessing immune enhancement (increased immune organ indices, elevated immunoglobulins IgA, IgM, IgG) and anti-fatigue effects (prolonged swimming endurance, higher glycogen stores, better skeletal muscle preservation) [5]. The monomeric protein isolation efforts further identified specific peptides (e.g., an 18.97 kDa peptide with antibacterial properties) within the antler plate, underscoring the complexity of the bioactive matrix [7]. Mosedipimod was identified as a major constituent within the lipid fraction of this potent wax slice material. Its structural elucidation confirmed it as 1-(acetyloxy)-3-(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate – a monoacetyldiglyceride featuring palmitic acid (C16:0) at the sn-1 position, linoleic acid (C18:2 n-6) at the sn-2 position, and an acetyl group at the sn-3 position of glycerol [2] [4]. This natural product, isolated from a source with documented traditional use for inflammation and immune support, provided the critical chemical blueprint for pharmaceutical development.

Rationale for Synthetic Derivatization and Structural Optimization

While the natural extract provided proof-of-concept, advancing the native antler-derived compound into a viable pharmaceutical agent necessitated synthetic derivatization and structural optimization. Several key factors drove this rationale:

  • Supply and Sustainability: Harvesting Sika deer antlers, particularly the specific wax slice region, is resource-intensive and raises concerns regarding animal welfare and supply chain sustainability. Large-scale production for clinical use required a reliable synthetic route independent of biological sourcing [8].
  • Purity and Reproducibility: Natural extracts are inherently complex mixtures. Isolating pure mosedipimod from antlers is challenging, leading to batch-to-batch variability in composition and potency. Synthetic production ensures a defined chemical entity (New Molecular Entity status) with consistent purity, essential for meeting regulatory standards and establishing reliable dose-response relationships [1] [4].
  • Structural Challenges and Optimization Potential: The native molecule possesses physicochemical characteristics requiring attention:
  • High Lipophilicity: Characterized by an exceptionally high calculated partition coefficient (cLogP = 15.94, XLogP = 15.94) [2], translating to very poor aqueous solubility (estimated 8.03e-06 mg/mL) [4], which poses significant challenges for formulation and bioavailability.
  • Molecular Weight and Flexibility: With a molecular weight of 634.52 g/mol and 36 rotatable bonds [2], it approaches or exceeds typical thresholds for optimal oral bioavailability (Lipinski's Rule of Five: MW ≤ 500, RotB ≤ 10; Mosedipimod breaks 2 rules).
  • Stereochemistry: The natural compound likely exists as a racemic mixture or specific diastereomers due to the chiral center at the sn-2 carbon of glycerol. The impact of stereochemistry on activity and metabolism needed investigation [2]. Synthetic chemistry allows for the production of specific stereoisomers (e.g., the more active CHEMBL157366 isomer) or exploration of simplified analogs [2].
  • Metabolic Susceptibility: Ester linkages are prone to enzymatic hydrolysis (esterases), potentially leading to rapid inactivation in vivo. Optimization could explore more stable isosteres or modified linkages.

Table 2: Key Physicochemical Properties of Mosedipimod and Optimization Rationale

PropertyValue/CharacteristicPharmaceutical ChallengePotential Optimization Strategy
Molecular Weight634.52 g/molHigh MW may limit passive diffusionExplore truncated analogs or pro-drugs
cLogP / XLogP15.94Extreme lipophilicity, poor solubilityIntroduce polar groups; salt formation; advanced formulations (nanoparticles, lipids)
Hydrogen Bond Acceptors6Within acceptable range-
Hydrogen Bond Donors0Within acceptable range-
Rotatable Bonds36High flexibility, potential metabolic liabilityConformational restriction
Topological Polar Surface Area (TPSA)78.9 ŲModerate, suggests potential for some permeability-
Solubility (Predicted)8.03e-06 mg/mL (Water)Extremely low aqueous solubilityAs above (cLogP strategies); solubilizing excipients
StereochemistryChiral center (sn-2 glycerol)Potential differences in isomer activity/ADMESynthesize and test individual enantiomers/diastereomers
Ester Linkages3 (sn-1, sn-2, sn-3 acetyl)Susceptible to esterase hydrolysisExplore stable bioisosteres (e.g., amides, ethers)

Synthetic efforts, therefore, focused on developing efficient routes to produce the racemic mixture of the natural compound (represented without specified stereochemistry in many databases like PubChem CID 9960925) [2] [4], and potentially exploring analogs. The primary goals were to maintain or enhance the potent immunomodulatory activity observed with the natural compound (e.g., cytokine modulation like IL-4 attenuation, iNOS suppression, NK/neutrophil stimulation, TLR4 inhibition) [1] [2] [4] while improving drug-like properties, particularly solubility and metabolic stability. This optimization enabled progression into formal preclinical and clinical development. The success of this approach is evidenced by mosedipimod reaching Phase II clinical trials for several indications, including COVID-19 pneumonia, chemoradiation-induced oral mucositis and neutropenia, and with planned trials for atopic dermatitis (NCT06487000) starting in May 2025 [1] [4]. The transition from a traditional remedy component to a synthetically produced clinical development candidate exemplifies the rational application of medicinal chemistry to natural product drug discovery.

Properties

CAS Number

221139-79-3

Product Name

mosedipimod

IUPAC Name

(1-acetyloxy-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C39H70O6

Molecular Weight

635.0 g/mol

InChI

InChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3/b14-12-,19-18-

InChI Key

GAKUNXBDVGLOFS-DUZKARGPSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Solubility

Soluble in DMSO

Synonyms

Mosedipimod;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.